
L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine is a peptide composed of five amino acids: leucine, lysine, serine, lysine, and lysine. This compound is known for its unique sequence and structure, which contributes to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters or isothiocyanates.
Major Products
Oxidation: Hydroxylated serine.
Reduction: Free thiol groups.
Substitution: Modified lysine residues with various functional groups.
Applications De Recherche Scientifique
L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial peptides and drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The lysine residues play a crucial role in binding due to their positive charge, which facilitates interactions with negatively charged molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: Another peptide with a similar sequence but different amino acid composition.
L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine: A variant with slight modifications in the sequence.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biochemical properties and applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
182065-89-0 |
|---|---|
Formule moléculaire |
C27H54N8O7 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H54N8O7/c1-17(2)15-18(31)23(37)32-19(9-3-6-12-28)25(39)35-22(16-36)26(40)33-20(10-4-7-13-29)24(38)34-21(27(41)42)11-5-8-14-30/h17-22,36H,3-16,28-31H2,1-2H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
JOKMWMNWUVVFJS-YFNVTMOMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
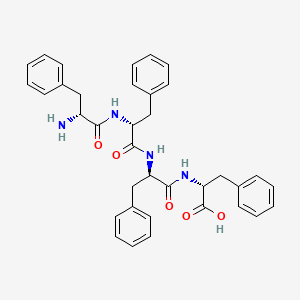
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
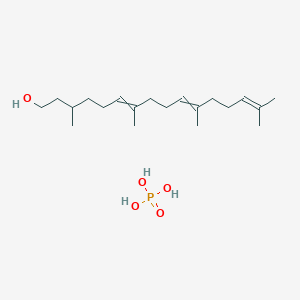
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
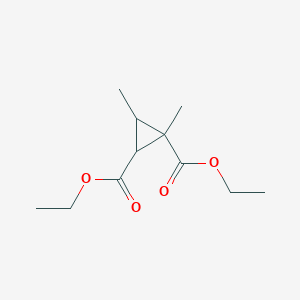

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
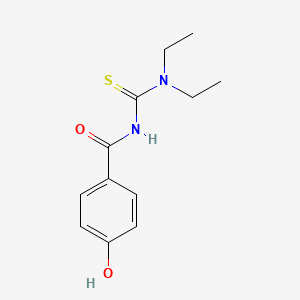
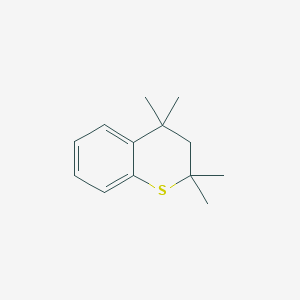
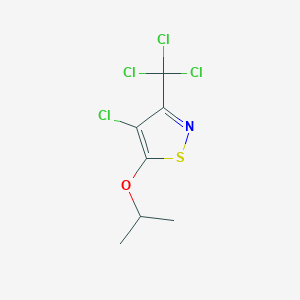
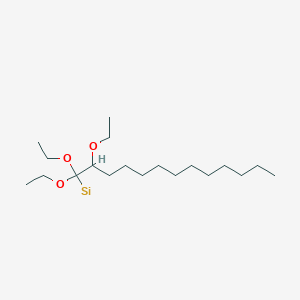
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
